Suzetrigine

Catalog No.
S11251493
CAS No.
2649467-58-1
M.F
C21H20F5N3O4
M. Wt
473.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suzetrigine

CAS Number

2649467-58-1

Product Name

Suzetrigine

IUPAC Name

4-[[(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide

Molecular Formula

C21H20F5N3O4

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C21H20F5N3O4/c1-9-14(11-4-5-12(22)15(23)16(11)32-3)17(33-20(9,2)21(24,25)26)19(31)29-10-6-7-28-13(8-10)18(27)30/h4-9,14,17H,1-3H3,(H2,27,30)(H,28,29,31)/t9-,14-,17+,20+/m0/s1

InChI Key

XSQUJFKRXZMOKA-PAFIKIDNSA-N

SMILES

Array

Canonical SMILES

CC1C(C(OC1(C)C(F)(F)F)C(=O)NC2=CC(=NC=C2)C(=O)N)C3=C(C(=C(C=C3)F)F)OC

Isomeric SMILES

C[C@H]1[C@H]([C@@H](O[C@@]1(C)C(F)(F)F)C(=O)NC2=CC(=NC=C2)C(=O)N)C3=C(C(=C(C=C3)F)F)OC

Suzetrigine is under investigation in clinical trial NCT05558410 (Evaluation of Efficacy and Safety of VX-548 for Acute Pain After an Abdominoplasty).
Suzetrigine is a Sodium Channel Blocker. The mechanism of action of suzetrigine is as a Sodium Channel Antagonist, and Cytochrome P450 3A Inducer.
Suzetrigine is an oral, selective sodium channel blocker and non-opioid analgesic that is used to treat moderate or severe pain. Suzetrigine is typically given for only a few days and has not been linked to elevations in serum aminotransferase or alkaline phosphatase levels during therapy or to episodes of clinically apparent liver injury.

Suzetrigine (VX-548) is an orally active, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1.8 (SCN10A). This channel is a genetically validated pain target preferentially expressed in peripheral nociceptive neurons, which are critical for transmitting pain signals. Developed as a non-opioid analgesic, Suzetrigine's mechanism of action is centered on blocking these peripheral pain signals without the central nervous system side effects associated with opioids. Its high selectivity and oral bioavailability make it a key tool compound for research into acute and neuropathic pain pathways.

Substitution with other ion channel modulators or less selective NaV inhibitors is ill-advised due to significant differences in mechanism and off-target effects. Suzetrigine's value is defined by its >31,000-fold selectivity for the NaV1.8 isoform over other NaV channels, including cardiac (NaV1.5) and central nervous system isoforms. Using a non-selective blocker, a compound targeting a different channel (e.g., NaV1.7), or an analgesic from another class (e.g., NSAIDs) would introduce confounding variables, compromise experimental reproducibility, and fail to replicate the specific peripheral nerve block central to Suzetrigine's validated therapeutic and research applications.

Clinically Meaningful Pain Reduction in Validated Post-Surgical Models

In a Phase 3 trial of patients with moderate-to-severe pain following abdominoplasty, Suzetrigine demonstrated a statistically significant and clinically meaningful reduction in pain compared to placebo. The primary endpoint, the time-weighted sum of the pain intensity difference over 48 hours (SPID48), was significantly higher for the Suzetrigine group.

Evidence DimensionPain Relief (SPID48 Score)
Target Compound DataLS Mean Difference vs. Placebo = 48.4
Comparator Or BaselinePlacebo
Quantified Difference48.4 points higher than placebo (p < 0.0001)
ConditionsPhase 3, randomized, double-blind trial in patients after abdominoplasty surgery (n=1,118).

This provides robust, quantitative evidence of efficacy in a validated human acute pain model, justifying its use as a benchmark non-opioid analgesic in research and development.

Superior In Vitro Potency Compared to Predecessor Compound VX-150

Suzetrigine (VX-548) demonstrates substantially greater potency at inhibiting human NaV1.8 channels in vitro compared to its clinical predecessor, VX-150. In electrophysiology assays, Suzetrigine's half-maximal inhibitory concentration (IC50) was approximately 55-fold lower than that of the active metabolite of VX-150, indicating a significant improvement in target engagement at the molecular level.

Evidence DimensionHuman NaV1.8 Inhibition (IC50)
Target Compound Data0.27 nM
Comparator Or BaselineVX-150 active metabolite (15 nM)
Quantified Difference~55-fold more potent than VX-150m
ConditionsIn vitro whole-cell patch-clamp electrophysiology on human NaV1.8 channels.

This superior potency justifies selecting Suzetrigine over its analog for studies requiring maximal target engagement and reflects a more optimized chemical scaffold for future development.

Exceptional Selectivity Profile Minimizes Off-Target Liabilities

A key differentiator for Suzetrigine is its exceptional selectivity for NaV1.8 over other NaV channel isoforms. In vitro testing shows that the IC50 for NaV1.8 is in the low nanomolar range, while the IC50s for other key channels, such as the primary cardiac isoform NaV1.5 and various CNS isoforms, are greater than 10,000 nM. This selectivity margin of over 31,000-fold minimizes the risk of confounding data from off-target effects.

Evidence DimensionSelectivity Ratio (IC50 of Off-Target / IC50 of NaV1.8)
Target Compound Data>31,000-fold for NaV1.8 vs. other NaV isoforms
Comparator Or BaselineOther NaV isoforms (e.g., NaV1.5, NaV1.7)
Quantified DifferenceIC50 for NaV1.8 is 0.7 nM, while IC50s for other NaV channels are >10,000 nM.
ConditionsIn vitro ion channel panel screening assays.

This high degree of selectivity is critical for ensuring that observed biological effects are attributable specifically to NaV1.8 inhibition, enhancing data quality and translational confidence.

Positive Control for Non-Opioid Acute Pain Models

Given its clinically validated efficacy in post-surgical pain models, Suzetrigine is the appropriate positive control for screening and validating novel non-opioid analgesics. Its performance against placebo provides a robust benchmark for assessing new chemical entities.

Selective Probing of NaV1.8 Channel Biology

The exceptional >31,000-fold selectivity makes Suzetrigine a precise pharmacological tool to investigate the role of NaV1.8 in various physiological and disease states beyond pain, without the confounding off-target effects of less selective compounds.

Benchmark for Next-Generation NaV1.8 Inhibitor Development

As a highly potent successor to earlier compounds like VX-150, Suzetrigine serves as a critical benchmark for medicinal chemistry programs. Its structure-activity relationship and high potency can guide the design of new scaffolds with improved properties.

XLogP3

3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

473.13739694 Da

Monoisotopic Mass

473.13739694 Da

Heavy Atom Count

33

UNII

LOG73M21H5

Livertox Summary

Suzetrigine is an oral, selective sodium channel blocker and non-opioid analgesic that is used to treat moderate or severe pain. Suzetrigine is typically given for only a few days and has not been linked to elevations in serum aminotransferase or alkaline phosphatase levels during therapy or to episodes of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Analgesic Agents; Sodium Channel Blockers
Analgesics

Wikipedia

Suzetrigine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-08-2024

Explore Compound Types